molecular formula C7H3F6NO B15424502 4,5-Bis(trifluoromethyl)pyridin-2(1H)-one CAS No. 109919-35-9

4,5-Bis(trifluoromethyl)pyridin-2(1H)-one

Cat. No.: B15424502
CAS No.: 109919-35-9
M. Wt: 231.09 g/mol
InChI Key: FJBKBZVIDGHXKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Bis(trifluoromethyl)pyridin-2(1H)-one (CAS 109919-35-9) is a fluorinated pyridinone compound of high interest in advanced chemical research and development. With a molecular formula of C7H3F6NO and a molecular weight of 231.10 g/mol, this compound is characterized by the presence of two powerful electron-withdrawing trifluoromethyl groups on its pyridine ring . This specific substitution pattern imparts unique physicochemical properties, making it a valuable intermediate for synthesizing novel molecules. Compounds containing the trifluoromethylpyridine (TFMP) moiety are extensively investigated in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are attributed to the combination of the unique characteristics of the pyridine ring and the fluorine atom, which can influence a compound's conformation, metabolism, lipophilicity, and biomolecular affinity . As such, this chemical serves as a key building block for researchers developing new active ingredients, including potential pesticides, herbicides, and pharmaceuticals. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and disposal. Please refer to the associated Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Properties

CAS No.

109919-35-9

Molecular Formula

C7H3F6NO

Molecular Weight

231.09 g/mol

IUPAC Name

4,5-bis(trifluoromethyl)-1H-pyridin-2-one

InChI

InChI=1S/C7H3F6NO/c8-6(9,10)3-1-5(15)14-2-4(3)7(11,12)13/h1-2H,(H,14,15)

InChI Key

FJBKBZVIDGHXKX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CNC1=O)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Biological Activity

4,5-Bis(trifluoromethyl)pyridin-2(1H)-one is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features two trifluoromethyl groups, which significantly influence its pharmacological properties.

The molecular structure of 4,5-bis(trifluoromethyl)pyridin-2(1H)-one can be described as follows:

  • Molecular Formula : C7H2F6N2O
  • Molecular Weight : 238.09 g/mol

The presence of trifluoromethyl groups enhances lipophilicity and metabolic stability, making the compound suitable for various biological applications.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant antiproliferative activities against various cancer cell lines. For instance, a study on bispyridinium salts demonstrated good antiproliferative activity against HT-29 colon adenocarcinoma cells, identifying them as potential inhibitors of choline kinase (ChoK) .

In another investigation, pyridine derivatives, including those with trifluoromethyl substitutions, were evaluated for their ability to inhibit the PI3K/mTOR signaling pathway, which is crucial in cancer proliferation. The introduction of trifluoromethyl groups was shown to enhance cellular potency and selectivity towards PI3K isoforms .

Antimicrobial Activity

The antimicrobial efficacy of pyridine derivatives has also been studied extensively. A related compound containing a 5-(trifluoromethyl)pyridin-2-yl-amino moiety exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 4 to 8 μg/mL . This suggests that 4,5-bis(trifluoromethyl)pyridin-2(1H)-one may possess similar antimicrobial properties.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the introduction of trifluoromethyl groups at specific positions on the pyridine ring can significantly enhance biological activity. For example:

CompoundSubstituentMIC (μg/mL)Log P
2CF352.2
3OCF34–82.4
4H2–42.2
5H3202.3

This table illustrates the varying potency of different substituents on the pyridine ring .

Study on PKC Agonists

A recent study focused on the design and synthesis of new pyridine-based protein kinase C (PKC) agonists highlighted the role of trifluoromethyl groups in modulating biological activity. Compounds were tested for their ability to induce ERK1/2 phosphorylation in cardiac fibroblasts, revealing that certain derivatives displayed comparable profiles to established PKC activators .

Antiproliferative Activity Against Cancer Cell Lines

In another case study involving a series of fluorinated pyridines, compounds were synthesized and tested for their antiproliferative effects on multiple cancer cell lines. The results indicated that modifications at the C4 and C6 positions with trifluoromethyl groups led to enhanced cytotoxicity, supporting the hypothesis that these substitutions improve interaction with biological targets .

Comparison with Similar Compounds

4,6-Bis(trifluoromethyl)-2(1H)-pyrimidinone (CAS 193068-48-3)

  • Structure: Pyrimidinone ring with -CF₃ groups at 4- and 6-positions.
  • Molecular Weight : 232.08 g/mol.
  • Key Differences: The pyrimidinone ring (six-membered with two nitrogen atoms) vs. pyridinone (one nitrogen). Substitution at 4,6-positions creates distinct electronic and steric effects compared to 4,5-substitution in the target compound.
  • Applications : Used in pharmaceuticals (e.g., drug candidates for neurological disorders) and agrochemicals (pesticide development) due to enhanced stability and selectivity .

5,6-Dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one (Compound 6 in )

  • Structure: Pyridinone with -CF₃ at position 4 and methyl groups at 5 and 6.
  • Synthesis : Method D (19% yield), characterized by IR, NMR, and MS.
  • Key Differences: Methyl groups reduce lipophilicity compared to bis-CF₃ substitution.
  • Applications : Evaluated for analgesic activity in rodent models .

3-(Trifluoromethyl)pyridin-2(1H)-one ()

  • Structure: Mono-CF₃ substitution at position 3.
  • Synthesis : Part of a multi-step process for HIV inhibitor intermediates.
  • Key Differences :
    • Single -CF₃ group limits electronic effects and lipophilicity.
    • Position 3 substitution alters hydrogen-bonding capacity compared to 4,5-substitution.

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituents Melting Point (°C) Key Spectral Features (NMR, IR)
4,5-Bis(trifluoromethyl)pyridin-2(1H)-one 264.10 (calculated) -CF₃ at 4,5 N/A Distinct ¹⁹F NMR shifts for adjacent -CF₃ groups
4,6-Bis(trifluoromethyl)-2(1H)-pyrimidinone 232.08 -CF₃ at 4,6 Solid (exact value N/A) ¹⁹F NMR: Two singlet peaks for -CF₃
5,6-Dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one 207.15 -CF₃ at 4, -CH₃ at 5,6 160–162 ¹H NMR: Methyl protons at δ 2.2–2.5

Q & A

Q. How does the compound’s fluorophilicity impact formulation strategies?

  • Methodological Answer : The high fluorine content (19F) may reduce aqueous solubility. Use co-solvents (e.g., PEG 400) or nanoemulsion formulations. Solid dispersions with polyvinylpyrrolidone (PVP) can enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.